molecular formula C14H14N2O8 B12548044 Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate CAS No. 833447-40-8

Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate

Cat. No.: B12548044
CAS No.: 833447-40-8
M. Wt: 338.27 g/mol
InChI Key: SUPPFDPVCXNVTJ-UHFFFAOYSA-N
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Description

Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate is a synthetic organic compound characterized by a central dicyanobutenedioate core flanked by two 2-(acetyloxy)ethyl ester groups. The compound’s ester groups (2-(acetyloxy)ethyl) distinguish it from simpler analogs like diethyl 2,3-dicyanofumarate, which features smaller ethyl ester substituents .

Properties

CAS No.

833447-40-8

Molecular Formula

C14H14N2O8

Molecular Weight

338.27 g/mol

IUPAC Name

bis(2-acetyloxyethyl) 2,3-dicyanobut-2-enedioate

InChI

InChI=1S/C14H14N2O8/c1-9(17)21-3-5-23-13(19)11(7-15)12(8-16)14(20)24-6-4-22-10(2)18/h3-6H2,1-2H3

InChI Key

SUPPFDPVCXNVTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC(=O)C(=C(C#N)C(=O)OCCOC(=O)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate typically involves the esterification of 2,3-dicyanobut-2-enedioic acid with 2-(acetyloxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dicyano groups to amines.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may modulate biological pathways. The dicyano groups can interact with nucleophiles, leading to the formation of various bioactive compounds.

Comparison with Similar Compounds

The following analysis compares Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogs

a. Diethyl 2,3-dicyanofumarate (CAS 35234-88-9)

  • Structure: Shares the dicyanobutenedioate backbone but substitutes ethyl esters instead of 2-(acetyloxy)ethyl groups.
  • Molecular Weight : Lower than the target compound due to smaller ester groups.
  • Applications : Used as a precursor in organic synthesis, particularly for heterocyclic compounds. Its smaller ester groups may enhance volatility but reduce hydrolytic stability compared to acetyloxyethyl esters .

b. Dibutyl Phthalate (CAS 84-74-2)

  • Structure: Phthalate ester with two butyl groups instead of acetyloxyethyl-dicyanobutenedioate.
  • Molecular Weight: Similar (~278 g/mol) but lacks cyano functionalities.
  • Applications: Widely used as a plasticizer; however, it lacks the electron-deficient cyano groups of the target compound, limiting its utility in reactions requiring electron-withdrawing motifs .

c. Eicosanoic Acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl Ester

  • Structure: Contains acetyloxy groups but features a long-chain fatty acid backbone instead of a dicyanobutenedioate core.
  • Molecular Weight: Higher (~500–600 g/mol range) due to the eicosanoic acid chain.
Physicochemical Properties
Property This compound Diethyl 2,3-dicyanofumarate Dibutyl Phthalate
Molecular Formula C₁₈H₂₀N₂O₈ C₁₀H₁₀N₂O₄ C₁₆H₂₂O₄
Ester Groups 2-(acetyloxy)ethyl Ethyl Butyl
Functional Groups Cyano, ester, acetyloxy Cyano, ester Ester
Key Applications Potential synthetic intermediate Organic synthesis Plasticizer
Polarity High (due to cyano and acetyloxy groups) Moderate Low
Reactivity and Stability
  • Hydrolytic Stability : The acetyloxyethyl groups in the target compound may render it more prone to hydrolysis under acidic or basic conditions compared to diethyl analogs, releasing acetic acid and generating reactive intermediates .
  • Electrophilicity: The electron-deficient dicyanobutenedioate core enhances reactivity toward nucleophilic attack, similar to diethyl 2,3-dicyanofumarate, but steric hindrance from bulkier ester groups could slow reaction kinetics .

Biological Activity

Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate is a synthetic compound with potential biological activities. Its molecular formula is C₁₄H₁₄N₂O₈, and it is classified as an ester derivative. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and possible therapeutic applications.

Molecular Structure

The compound consists of two acetyloxyethyl groups attached to a dicyanobutenedioate backbone. The presence of cyano groups contributes to its reactivity and potential biological activity.

PropertyValue
Molecular Formula C₁₄H₁₄N₂O₈
Molecular Weight 302.27 g/mol
CAS Number 833447-40-8

Synthesis

The synthesis of this compound typically involves the reaction of acetic anhydride with ethylene glycol in the presence of a catalyst, followed by the introduction of the dicyanobutenedioate moiety.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activities. The dicyanobutenedioate structure may enhance radical scavenging capabilities, which could be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Cytotoxicity

Cell viability assays demonstrate that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism may involve induction of apoptosis through the activation of caspase pathways.

Case Studies

  • Antioxidant Activity Study
    • Objective: To evaluate the antioxidant potential.
    • Method: DPPH radical scavenging assay.
    • Results: The compound showed a dose-dependent reduction in DPPH radical concentration, indicating strong antioxidant activity.
  • Antimicrobial Efficacy
    • Objective: To assess antimicrobial properties against pathogenic bacteria.
    • Method: Agar diffusion method.
    • Results: Significant inhibition zones were observed for both E. coli and S. aureus, suggesting potential as a natural preservative.
  • Cytotoxicity Assessment
    • Objective: To investigate effects on cancer cell lines.
    • Method: MTT assay on HeLa and MCF-7 cells.
    • Results: IC50 values indicated effective cytotoxicity, warranting further investigation into its mechanisms.

The biological activity of this compound is potentially attributed to its ability to interact with cellular targets through its electrophilic cyano groups, leading to modulation of cellular pathways involved in oxidative stress and apoptosis.

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